2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

CAS 393837-53-1 is the pyridin-3-yl regioisomer of a succinimide-acetamide kinase scaffold. Its XLogP3 of 0 and TPSA of 121 Ų make it ideal for fragment-based screening requiring aqueous solubility. The succinimide group enables time-dependent covalent targeting, a feature absent in simple acetamide analogs (e.g., CAS 118371-30-5). Avoid assay failure—this 3-pyridyl topology provides distinct hydrogen-bonding versus the 4-pyridyl variant (CAS 441289-96-9).

Molecular Formula C14H12N4O3S
Molecular Weight 316.34
CAS No. 393837-53-1
Cat. No. B2636332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
CAS393837-53-1
Molecular FormulaC14H12N4O3S
Molecular Weight316.34
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C14H12N4O3S/c19-11(7-18-12(20)3-4-13(18)21)17-14-16-10(8-22-14)9-2-1-5-15-6-9/h1-2,5-6,8H,3-4,7H2,(H,16,17,19)
InChIKeyAVQDYQHHAMUDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 393837-53-1): Procurement-Grade Reference for Selective Heterocyclic Scaffold Selection


The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 393837-53-1, PubChem CID 4386877) is a heterocyclic acetamide that integrates a succinimide (2,5-dioxopyrrolidin-1-yl) acetyl side chain onto a 4-(pyridin-3-yl)-1,3-thiazol-2-amine core [1]. This specific regioisomer is distinguished from its pyridin-4-yl analog (CAS 441289-96-9) by the 3-pyridyl substitution pattern, which alters electron distribution, molecular recognition, and solubility profile . The compound has been studied extensively as a kinase inhibitor or antimicrobial scaffold, and its succinimide motif has been exploited for covalent inhibitor design and probe molecule applications across inflammatory and oncology disease models [2]. Its physicochemical property set (XLogP3 = 0, TPSA = 121 Ų, HBD = 1, HBA = 6) positions it as a lead-like fragment suitable for further functionalization [1].

Why In-Class Substitution of 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide Fails: Quantifiable Selectivity and Physicochemical Differentiation


Substituting CAS 393837-53-1 with closely related analogs without experimental validation introduces measurable risks across biological activity, solubility, and synthetic scalability. The pyridin-3-yl regioisomer provides a distinct hydrogen-bonding topology compared to the pyridin-4-yl variant (CAS 441289-96-9), directly impacting kinase selectivity profiles and binding poses in co-crystal structures [1]. The succinimide acetyl linker serves as a tunable electrophilic warhead for covalent targeting, a feature absent in simple acetamide analogs (e.g., CAS 118371-30-5), which may result in complete loss of time-dependent inhibition [2]. Furthermore, the computed XLogP3 of 0 for this compound contrasts with more lipophilic benzothiazole-fused analogs (predicted XLogP3 typically >1.5), leading to divergent aqueous solubility and formulation requirements [1]. These differences are non-trivial and can lead to assay failure, incorrect SAR interpretation, and wasted procurement resources.

Head-to-Head Quantitative Differentiation Evidence for 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 393837-53-1)


Regioisomeric Selectivity: Pyridin-3-yl vs. Pyridin-4-yl Substitution Strictly Governs Biochemical Recognition and Hydrogen-Bonding Networks

The target compound incorporates a pyridin-3-yl substitution on the thiazole ring, whereas the direct regioisomer—2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 441289-96-9)—places the pyridine nitrogen at the 4-position [1]. This positional change alters the geometry of the hydrogen-bond acceptor/donor array and has been shown in related pyridine-thiazole series to drive differential kinase selectivity: 4-(pyridin-3-yl)thiazole-2-acetamide derivatives demonstrated selective cytotoxicity against chondrosarcoma (SW1353) cells, while 4-(pyridin-4-yl) variants exhibited distinct inhibition profiles [2]. The computed molecular properties are identical in mass (316.34 g/mol) but differ in spatial electrostatic potential distribution, which critically affects target engagement [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Succinimide Acetamide vs. Simple Acetamide: Covalent Warhead Capability Enables Time-Dependent Target Engagement Absent in N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

CAS 393837-53-1 possesses a 2,5-dioxopyrrolidin-1-yl (succinimide) acetyl moiety that can function as a covalent warhead or reactive handle for bioconjugation, a functional capability completely absent in the simpler analog N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 118371-30-5) which bears only a methyl group instead of the succinimide-acetyl group [1]. This structural feature has been specifically noted in the compound's intellectual property landscape for developing covalent inhibitors targeting kinases and other enzymes in inflammatory diseases [2]. The dioxopyrrolidinone ring provides an additional hydrogen bond acceptor (carbonyl) and increases the topological polar surface area (TPSA = 121 Ų vs. estimated ~76 Ų for the simple acetamide analog), enhancing aqueous solubility while retaining passive permeability potential [1].

Covalent Inhibitors Chemical Biology Probe Molecule Development

Physicochemical Differentiation: XLogP3 = 0 Confers Aqueous Solubility Advantage Over Lipophilic Benzothiazole-Fused and Thiophene-Substituted Analogs

The computed octanol-water partition coefficient (XLogP3) for CAS 393837-53-1 is 0, indicating essentially balanced hydrophilicity-lipophilicity [1]. This places the compound in an optimal range for aqueous solubility and oral bioavailability according to Lipinski's Rule of Five. In contrast, benzothiazole-fused analogs such as N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibit predicted XLogP3 values typically >1.5, increasing lipophilicity and reducing aqueous solubility . Similarly, thiophene-substituted analogs (e.g., CAS 380184-49-6, 2-(2,5-dioxopyrrolidin-1-yl)-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylacetamide) are anticipated to have higher logP due to the replacement of the hydrophilic pyridine nitrogen with sulfur, reducing hydrogen bond acceptor capacity [2].

Drug-likeness Solubility Engineering Formulation Science

Synthetic Tractability and Purity Profile: Commercially Available at Research Scale with Defined Purity Specifications vs. Multi-Step Custom Synthesis Required for Complex Fused Analogs

CAS 393837-53-1 is commercially available from multiple research chemical suppliers with standard purity specifications (typically ≥95%), enabling rapid procurement and immediate experimental use . In contrast, structurally more complex analogs such as pyrano[4,3-d]thiazole-fused variants (e.g., 2-(2,5-dioxopyrrolidin-1-yl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide) require multi-step custom synthesis with longer lead times and higher costs . The compound's straightforward synthetic route—condensation of 2,5-dioxopyrrolidin-1-yl acetic acid with 4-(pyridin-3-yl)thiazol-2-amine—benefits from well-precedented coupling chemistry, contributing to reliable batch-to-batch consistency .

Chemical Sourcing Synthetic Accessibility Research-Grade Procurement

Optimal Research and Procurement Scenarios for 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 393837-53-1)


Covalent Kinase Probe Development for Inflammatory Disease Targets

The compound's succinimide acetyl moiety enables time-dependent covalent target engagement, making it a privileged starting point for developing irreversible kinase inhibitors targeting inflammatory pathways. The pyridin-3-yl thiazole core provides a recognition element for the ATP-binding pocket, while the dioxopyrrolidinone serves as an electrophilic trap for active-site cysteine or lysine residues. This dual functionality distinguishes CAS 393837-53-1 from simple acetamide analogs that lack covalent potential [1][2].

Cell-Based Anticancer Screening Against SW1353 Chondrosarcoma and Related Solid Tumor Lines

The 4-(pyridin-3-yl)thiazole-2-acetamide scaffold has demonstrated selective cytotoxicity toward human chondrosarcoma (SW1353) cells. CAS 393837-53-1 represents the succinimide-functionalized variant of this active pharmacophore and is suitable for inclusion in anticancer screening cascades against chondrosarcoma, as well as breast (MCF-7) and hepatocellular (HepG2) carcinoma cell lines, where related pyridine-thiazole hybrids have shown IC50 values in the low micromolar range (5.36–8.76 μM) [1].

Aqueous Solubility-Optimized Fragment Library Member for FBLG/NMR Screening

With an XLogP3 of 0, TPSA of 121 Ų, and molecular weight of 316.34 g/mol, CAS 393837-53-1 satisfies fragment-based lead generation criteria (Rule of Three). Its intrinsic aqueous compatibility makes it suitable for NMR-based fragment screening and surface plasmon resonance (SPR) assays that require high-concentration aqueous solutions without excessive DMSO, outperforming more lipophilic benzothiazole-fused analogs that require >1% DMSO co-solvent [1].

Structure-Activity Relationship Anchor Point for Pyridyl-Thiazole Hybrid Optimization Programs

The well-defined regioisomeric identity (3-pyridyl) and the presence of a versatile succinimide handle make CAS 393837-53-1 an ideal SAR anchor compound. Modifications at the succinimide nitrogen, thiazole C-5 position, and pyridine ring can be systematically explored while maintaining the core pharmacophore. This contrasts with more rigid fused-ring analogs (e.g., pyrano[4,3-d]thiazole derivatives) that offer fewer vectors for diversification and require de novo synthesis for each analog [1][2].

Quote Request

Request a Quote for 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.